molecular formula C25H34N4O3S B2582306 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-oxo-2-piperidin-1-ylacetamide CAS No. 847195-76-0

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-oxo-2-piperidin-1-ylacetamide

Cat. No. B2582306
CAS RN: 847195-76-0
M. Wt: 470.63
InChI Key: UXPIKNOXRUWTBN-UHFFFAOYSA-N
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Description

The compound is a derivative of para-Methoxyphenylpiperazine (MeOPP, pMPP, 4-MPP; Paraperazine), a piperazine derivative with stimulant effects . It has been sold as an ingredient in “Party pills”, initially in New Zealand and subsequently in other countries around the world .


Synthesis Analysis

The synthesis of similar compounds has been described in various studies . For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles have been synthesized and analyzed for their affinity towards alpha1-adrenergic receptors .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For instance, the crystal structures of the recreational drug N-(4-methoxyphenyl)piperazine have been studied .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles have been analyzed for their affinity towards alpha1-adrenergic receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed .

Mechanism of Action

The mechanism of action of similar compounds has been studied . For instance, MeOPP has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters .

Safety and Hazards

The safety and hazards of similar compounds have been described . For instance, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The future directions of research involving similar compounds have been discussed . For instance, the therapeutic potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as ligands for Alpha1-Adrenergic Receptor has been explored .

properties

IUPAC Name

N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2-oxo-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3S/c1-19(26-24(30)25(31)29-12-4-3-5-13-29)23(22-7-6-18-33-22)28-16-14-27(15-17-28)20-8-10-21(32-2)11-9-20/h6-11,18-19,23H,3-5,12-17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPIKNOXRUWTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NC(=O)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-oxo-2-piperidin-1-ylacetamide

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